{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol
Overview
Description
{3-Aminobicyclo[111]pentan-1-yl}methanol is a chemical compound with the molecular formula C6H11NO It is a bicyclic amine with a hydroxymethyl group attached to the bicyclo[111]pentane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, typically using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of substituted amines.
Scientific Research Applications
{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol is unique due to its specific combination of an amino group and a hydroxymethyl group attached to the bicyclo[1.1.1]pentane framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
(3-amino-1-bicyclo[1.1.1]pentanyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSSZVLSEAEFTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280460 | |
Record name | 3-Aminobicyclo[1.1.1]pentane-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-26-6 | |
Record name | 3-Aminobicyclo[1.1.1]pentane-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobicyclo[1.1.1]pentane-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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